N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound featuring a pyrrolidine ring, a benzenesulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a dihalide can yield the pyrrolidine ring.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where the pyrrolidine derivative reacts with benzenesulfonyl chloride in the presence of a base.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a methoxyphenyl halide.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially converting it to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Benzenesulfinyl or benzenesulfenyl derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Benzenesulfonyl Compounds: Compounds such as benzenesulfonamide and benzenesulfonyl chloride share the benzenesulfonyl group.
Methoxyphenyl Compounds: Compounds like 4-methoxyphenylamine and 4-methoxyphenylacetic acid share the methoxyphenyl group.
Uniqueness
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-11-9-17(10-12-19)13-14-23-21(26)22(27)24-16-18-6-5-15-25(18)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,18H,5-6,13-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLLQKFDDJEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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